MMT3-72

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H42N8O9S |

|---|---|

Molecular Weight |

810.9 g/mol |

IUPAC Name |

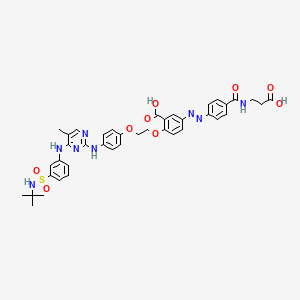

2-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C40H42N8O9S/c1-25-24-42-39(45-36(25)43-29-6-5-7-32(22-29)58(54,55)48-40(2,3)4)44-27-12-15-31(16-13-27)56-20-21-57-34-17-14-30(23-33(34)38(52)53)47-46-28-10-8-26(9-11-28)37(51)41-19-18-35(49)50/h5-17,22-24,48H,18-21H2,1-4H3,(H,41,51)(H,49,50)(H,52,53)(H2,42,43,44,45) |

InChI Key |

JXYIWKOZPDUOJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCOC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)C(=O)NCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MMT3-72

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMT3-72 is a novel, gastrointestinal (GI) tract-restricted prodrug designed for the localized treatment of inflammatory bowel disease (IBD), such as ulcerative colitis. Its mechanism of action is centered on the targeted delivery of a potent Janus kinase (JAK) inhibitor to the colon, thereby minimizing systemic exposure and associated side effects. This compound itself is a weak inhibitor of JAK1. However, upon reaching the colon, it is specifically activated by bacterial azoreductases to release its active metabolite, this compound-M2. This active metabolite is a potent inhibitor of multiple JAK isoforms, primarily JAK1, leading to the downregulation of the JAK-STAT signaling pathway and a subsequent reduction in inflammatory responses within the GI tract. This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, activation process, and downstream cellular effects, supported by detailed experimental data and protocols.

Core Mechanism of Action: A Prodrug Approach for Localized JAK Inhibition

This compound is engineered as a prodrug to ensure its therapeutic activity is concentrated in the lower gastrointestinal tract, the primary site of inflammation in ulcerative colitis. This targeted approach is achieved through an azo bond linking the active JAK inhibitor to a carrier moiety.

Activation in the Colon: The defining feature of this compound's mechanism is its localized activation. The azo bond is specifically cleaved by azoreductase enzymes produced by the gut microbiota predominantly found in the colon.[1] This enzymatic cleavage releases the active metabolite, this compound-M2, directly at the site of inflammation. This strategy is designed to increase the therapeutic concentration of the active drug in the colon while significantly reducing its systemic absorption, thereby mitigating the risk of systemic side effects commonly associated with JAK inhibitors.[1]

Inhibition of JAK-STAT Signaling: The active metabolite, this compound-M2, exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the inflammatory cascade by transducing signals from various cytokines and growth factors. By inhibiting JAKs, this compound-M2 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the signaling cascade leads to a decrease in the production of pro-inflammatory cytokines, thus ameliorating the inflammatory process in the gut. A key downstream marker of this inhibition is the reduction of phosphorylated STAT3 (p-STAT3).[2][3]

Quantitative Data: Inhibitory Activity of this compound and this compound-M2

The inhibitory potency of this compound and its active metabolite, this compound-M2, against the four human JAK isoforms was determined using the Kinase-Glo® Max assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| This compound (Prodrug) | 367.7 | 630 | 5237 | 4697 |

| This compound-M2 (Active Metabolite) | 10.8 | 26.3 | 328.7 | 91.6 |

Data sourced from Bu Y, et al. J Biol Chem. 2023 Dec;299(12):105467.

These data clearly demonstrate that this compound is a weak JAK inhibitor, while its metabolite, this compound-M2, is a potent inhibitor of JAK1 and also shows significant activity against JAK2 and TYK2, with weaker inhibition of JAK3.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Kinase-Glo® Max Assay)

This protocol outlines the determination of the IC50 values of this compound and this compound-M2 against purified JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

This compound and this compound-M2 compounds

-

Kinase-Glo® Max Reagent (Promega)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound and this compound-M2 in kinase buffer.

-

In a 384-well plate, add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and no-enzyme control.

-

Add the appropriate JAK enzyme to each well, except for the no-enzyme control wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for each respective kinase. The publication by Bu et al. specifies an ATP concentration of 0.1 mM.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

After incubation, add an equal volume of Kinase-Glo® Max Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy in a DSS-Induced Colitis Mouse Model

This protocol describes the evaluation of this compound's therapeutic efficacy in a chemically-induced model of colitis.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Dextran sulfate sodium (DSS)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Equipment for daily monitoring of body weight, stool consistency, and rectal bleeding.

-

Materials for colon tissue collection and processing.

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Induce colitis by administering DSS (e.g., 2-3% w/v) in the drinking water for a specified period (e.g., 7 days).

-

Randomly divide the mice into treatment groups: vehicle control, this compound treated, and potentially a positive control group.

-

Administer this compound or vehicle orally once daily, starting concurrently with or shortly after DSS administration.

-

Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, to calculate a Disease Activity Index (DAI).

-

At the end of the treatment period, euthanize the mice and collect the colons.

-

Measure the length of the colon as an indicator of inflammation.

-

Process colon tissue for histological analysis (e.g., H&E staining) to assess tissue damage and inflammation, and for biochemical analysis.

Western Blot Analysis of p-STAT3 in Colon Tissue

This protocol is for assessing the downstream effects of JAK inhibition by measuring the levels of phosphorylated STAT3 in colon tissue from the DSS-induced colitis model.

Materials:

-

Colon tissue lysates from the in vivo study

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Homogenize colon tissue samples in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total STAT3 or a loading control protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the colon.

Experimental Workflow for In Vivo Efficacydot

References

MMT3-72: A Locally Activated JAK1 Inhibitor for Inflammatory Bowel Disease

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of MMT3-72, a novel, gastrointestinally-restricted Janus kinase 1 (JAK1) inhibitor. This compound is a prodrug designed for localized activation within the colon, offering a targeted therapeutic approach for inflammatory bowel diseases (IBD) like ulcerative colitis, while minimizing systemic exposure and associated side effects. This document details the mechanism of action, inhibitory activity, and preclinical efficacy of this compound and its active metabolite, this compound-M2.

Executive Summary

This compound is a weak inhibitor of JAK1 that is specifically designed for targeted delivery to the colon.[1][2] Upon reaching the lower gastrointestinal tract, it is converted by bacterial azoreductases into its active metabolite, this compound-M2.[3] This active form is a potent inhibitor of JAK1 and, to a lesser extent, JAK2 and TYK2, key enzymes in the pro-inflammatory cytokine signaling cascade implicated in the pathogenesis of IBD.[4] Preclinical studies in a dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated the superior efficacy of this compound in reducing disease severity and levels of phosphorylated STAT3 (p-STAT3), a downstream marker of JAK activation.[1] Pharmacokinetic analyses confirm the localized action of this therapeutic approach, with this compound accumulating in the gastrointestinal lumen and the active metabolite, this compound-M2, being primarily detected in the colon tissue with minimal systemic plasma exposure.[5]

Mechanism of Action

This compound is a prodrug that leverages the unique enzymatic environment of the colon for its activation. The core of its design is an azo bond that links the active JAK inhibitor moiety to a carrier molecule.[3] This azo bond is stable in the upper gastrointestinal tract but is efficiently cleaved by azoreductases produced by the gut microbiota in the colon.[3] This targeted release of the active metabolite, this compound-M2, ensures high local concentrations at the site of inflammation in ulcerative colitis, while the physicochemical properties of this compound itself are designed to limit its absorption from the GI tract.[3]

Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors that are central to immune regulation and inflammation. In IBD, pro-inflammatory cytokines bind to their respective receptors on intestinal epithelial and immune cells, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of genes involved in the inflammatory response. This compound-M2 exerts its therapeutic effect by inhibiting JAK1, thereby blocking this signaling cascade and reducing the production of inflammatory mediators.

Quantitative Data

The inhibitory activity of this compound and its active metabolite, this compound-M2, against the four members of the JAK family was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| This compound | 367.7 | 630 | 5237 | 4697 |

| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |

| Data sourced from Bu Y, et al. J Biol Chem. 2023.[5] |

As the data indicates, this compound is a weak inhibitor of all JAK isoforms. In contrast, its metabolite, this compound-M2, demonstrates potent inhibition of JAK1, with significant activity against JAK2 and TYK2 as well, while showing weaker inhibition of JAK3.[5][4] This profile suggests that this compound-M2 acts as a selective JAK1 inhibitor with additional activity against other key JAK isoforms involved in inflammatory signaling.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound and this compound-M2 against JAK1, JAK2, JAK3, and TYK2.

Methodology: The Kinase-Glo® Max Luminescent Kinase Assay (Promega) was utilized.[5] This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is inversely correlated with kinase activity.

Protocol:

-

Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and their respective substrates were prepared in kinase reaction buffer. Test compounds (this compound and this compound-M2) were serially diluted in DMSO to achieve a range of concentrations.

-

Kinase Reaction: The kinase reactions were set up in a 384-well plate. Each well contained the respective JAK enzyme, its substrate, and ATP (at a concentration of 0.1 mM).[5] The reaction was initiated by the addition of the test compound or vehicle control (DMSO).

-

Incubation: The reaction plates were incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.

-

ATP Detection: An equal volume of Kinase-Glo® Max Reagent was added to each well to terminate the kinase reaction and initiate the luminescent signal.

-

Luminescence Measurement: After a brief incubation period, the luminescence of each well was measured using a plate-reading luminometer.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using GraphPad Prism 9.[5]

DSS-Induced Colitis Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of ulcerative colitis.

Methodology: Colitis was induced in C57BL/6 mice by the administration of dextran sulfate sodium (DSS) in their drinking water.

Protocol:

-

Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) were acclimated for one week prior to the start of the experiment.

-

Induction of Colitis: Acute colitis was induced by providing 3% (w/v) DSS in the drinking water for 7 consecutive days. Control mice received regular drinking water.

-

Treatment: Mice were orally administered this compound or vehicle control daily, starting from the first day of DSS administration.

-

Monitoring: The severity of colitis was monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) was calculated based on these parameters.

-

Termination and Tissue Collection: At the end of the study period, mice were euthanized, and the colons were excised. The length of the colon was measured, and tissue samples were collected for histological analysis and measurement of p-STAT3 levels.

-

Histological Analysis: Colon tissue sections were stained with hematoxylin and eosin (H&E) and scored for the severity of inflammation, crypt damage, and epithelial ulceration.

-

p-STAT3 Analysis: The levels of phosphorylated STAT3 in the colon tissue were quantified by Western blotting or immunohistochemistry to assess the in vivo inhibition of JAK signaling.

Pharmacokinetic Studies

Objective: To determine the distribution of this compound and its active metabolite this compound-M2 in different biological compartments.

Methodology: Following oral administration of this compound to mice, concentrations of the parent compound and its metabolite were measured in plasma, colon tissue, and colon content at various time points.

Protocol:

-

Dosing: A single oral dose of this compound was administered to C57BL/6 mice.

-

Sample Collection: At predetermined time points post-dosing, blood samples were collected via cardiac puncture, and colon tissue and content were harvested.

-

Sample Preparation: Plasma was separated from whole blood by centrifugation. Colon tissue and content were homogenized. All samples were processed to extract the analytes of interest.

-

Quantification: The concentrations of this compound and this compound-M2 in the prepared samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Concentration-time profiles were generated for both compounds in each biological matrix to assess their absorption, distribution, and elimination.

Conclusion

This compound represents a promising, next-generation therapeutic strategy for the treatment of ulcerative colitis. Its innovative prodrug design, which harnesses the metabolic activity of the colonic microbiota for localized activation, offers the potential for high therapeutic efficacy at the site of inflammation while minimizing systemic drug exposure and the risk of off-target side effects. The potent and selective inhibition of JAK1 by its active metabolite, this compound-M2, directly addresses a key signaling pathway in the inflammatory cascade of IBD. The preclinical data strongly support the continued development of this compound as a targeted, safe, and effective treatment for patients with ulcerative colitis.

References

- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]

- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. socmucimm.org [socmucimm.org]

MMT3-72: A Technical Guide to a Gastrointestinal-Specific JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of MMT3-72, a novel, gastrointestinal (GI) locally activating Janus kinase (JAK) inhibitor designed for the treatment of ulcerative colitis. We will delve into its molecular structure, the rationale behind its targeted design, its mechanism of action, and the experimental data supporting its preclinical efficacy.

Rationale and Design: A Prodrug Approach for Localized Activity

The core concept behind this compound is a colon-targeted prodrug strategy aimed at maximizing therapeutic efficacy within the gastrointestinal tract while minimizing systemic exposure and associated side effects.[1][2][3] The design is based on the scaffold of the known JAK inhibitor, fedratinib.[1][4]

The key structural modification involves the replacement of the solvent-exposed pyrrolidine moiety of fedratinib with a 5-aminosalicylic acid (5-ASA) group linked via an azo bond to N-4-(aminobenzoyl)-beta-alanine.[1][4] This modification significantly increases the molecular weight and polarity of this compound, which in turn reduces its absorption in the upper GI tract.[1][4] The quantitative estimate of drug-likeness (QED) for this compound is predicted to be very low (0.0382), suggesting a low potential for absorption.[1][4]

The azo bond is the critical element for its targeted activation. Upon reaching the colon, this bond is cleaved by bacterial azoreductases, enzymes prevalent in the gut microbiota.[1][4] This cleavage releases the active metabolite, this compound-M2, a potent JAK inhibitor, directly at the site of inflammation in ulcerative colitis.[1][2][3]

Caption: Rational design and colon-specific activation of the this compound prodrug.

Structure and Mechanism of Action

This compound itself is a weak inhibitor of JAK1.[1][5][6] Its therapeutic activity is almost entirely dependent on its conversion to the active metabolite, this compound-M2.

This compound-M2 is a potent inhibitor of several JAK isoforms, with a preference for JAK1.[2] By inhibiting JAKs, this compound-M2 blocks the signaling of various pro-inflammatory cytokines that are central to the pathogenesis of ulcerative colitis. This inhibition leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, notably p-STAT3, which are key downstream effectors in the JAK/STAT pathway.[1][5][6] The reduction in p-STAT3 levels ultimately dampens the inflammatory response in the colon.

Caption: The inhibitory effect of this compound-M2 on the JAK/STAT signaling pathway.

Quantitative Data

Table 1: In Vitro JAK Inhibition

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |

| This compound | >1000 | >1000 | >1000 | >1000 |

| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |

Data sourced from MedchemExpress and supported by Bu Y, et al. J Biol Chem. 2023.[2][6]

Table 2: Preclinical Pharmacokinetics in DSS-Induced Colitis Mouse Model

| Compound | GI Lumen Conc. (ng/g) | Colon Tissue Conc. (ng/g) | Plasma Conc. (ng/mL) |

| This compound | High (not specified) | Not Detected | Not Detected |

| This compound-M2 | Not specified | High (not specified) | Minimal Exposure |

Qualitative data derived from Bu Y, et al. J Biol Chem. 2023.[1]

Table 3: Preclinical Efficacy in DSS-Induced Colitis Mouse Model

| Treatment Group | Disease Activity Index (DAI) | Colon Length | p-STAT3 Levels in Colon |

| Control | Baseline | Normal | Normal |

| DSS | Significantly Increased | Significantly Shortened | Significantly Increased |

| DSS + this compound | Significantly Reduced vs. DSS | Significantly Restored vs. DSS | Significantly Reduced vs. DSS |

Qualitative data derived from Bu Y, et al. J Biol Chem. 2023 and MedchemExpress.[1][5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Kinase-Glo® Max Assay)

The inhibitory activity of this compound and this compound-M2 against JAK1, JAK2, JAK3, and TYK2 was determined using the Kinase-Glo® Max luminescent kinase assay platform.

Protocol:

-

A kinase reaction is set up in a multiwell plate containing the specific JAK enzyme, the substrate (e.g., a generic peptide substrate), and ATP.

-

The test compounds (this compound or this compound-M2) are added at varying concentrations.

-

The reaction is incubated at room temperature to allow for ATP consumption by the kinase.

-

An equal volume of Kinase-Glo® Reagent is added to each well. This reagent terminates the kinase reaction and initiates a luminescent signal that is proportional to the amount of remaining ATP.

-

Luminescence is measured using a plate reader.

-

The IC₅₀ values are calculated from the dose-response curves, where a lower luminescent signal indicates higher kinase activity (and thus lower inhibition).

Caption: Workflow for the in vitro Kinase-Glo® assay.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

The in vivo efficacy of this compound was evaluated in a DSS-induced colitis mouse model, which mimics human ulcerative colitis.

Protocol:

-

Induction of Colitis: Mice are administered 2-5% (w/v) DSS in their drinking water for 5-7 days. Control mice receive regular drinking water.

-

Treatment: this compound is administered orally to the treatment group daily. A vehicle control is administered to the DSS-only group.

-

Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study period, mice are euthanized.

-

Tissue Collection: The colons are excised, and their length is measured. Colon tissue samples are collected for histological analysis and protein extraction.

-

Biomarker Analysis: Western blotting is performed on colon tissue lysates to determine the levels of p-STAT3 and other inflammatory markers.

Caption: Experimental workflow for the DSS-induced colitis mouse model.

Conclusion

This compound represents a promising, next-generation therapeutic strategy for ulcerative colitis. Its innovative prodrug design leverages the unique enzymatic environment of the colon to achieve localized delivery of a potent JAK inhibitor, this compound-M2. This approach has demonstrated the potential for high therapeutic efficacy at the site of inflammation while minimizing systemic exposure, which could translate to an improved safety profile compared to conventional systemically available JAK inhibitors. The preclinical data strongly support the continued development of this compound as a targeted therapy for inflammatory bowel disease.

References

- 1. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gastrointestinal (GI) Locally-Activating JAK Inhibitor for Treatment of Ulcerative Colitis - University of Michigan [available-inventions.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

MMT3-72 for Ulcerative Colitis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by inflammation and ulceration of the colon's innermost lining. The Janus kinase (JAK) signaling pathway plays a pivotal role in the inflammatory cascade associated with UC. MMT3-72 is an innovative, gastrointestinal (GI) locally activating JAK inhibitor developed for the targeted treatment of UC. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to support further research and development in this area. This compound is designed as a prodrug that is activated in the colon, leading to high local concentrations of its active metabolite, this compound-M2, while minimizing systemic exposure and associated side effects. Preclinical studies have demonstrated the superior efficacy of this compound in a murine model of colitis, highlighting its potential as a novel therapeutic agent for UC.

Mechanism of Action: Targeted JAK Inhibition in the Colon

This compound is a weak inhibitor of JAK1.[1] Its therapeutic efficacy stems from its conversion to the active metabolite, this compound-M2, by azoreductases produced by the gut microbiota in the colon. This compound-M2 is a potent inhibitor of JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[2][3] This localized activation leads to high concentrations of the active drug in the colon tissue, directly targeting the site of inflammation in ulcerative colitis.

The inhibition of JAK1, JAK2, and TYK2 by this compound-M2 effectively blocks the downstream signaling of several pro-inflammatory cytokines implicated in the pathogenesis of UC, including interleukin-6 (IL-6), IL-12, and IL-23. This blockade prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. The reduction in phosphorylated STAT3 (p-STAT3) in the colon tissue of this compound-treated animals confirms the targeted engagement of the JAK-STAT pathway.[1][2] This site-specific mechanism of action is designed to maximize therapeutic benefit in the GI tract while minimizing the systemic side effects often associated with broader JAK inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its active metabolite, this compound-M2.

Table 1: In Vitro Kinase Inhibition

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |

| This compound | >10,000 | >10,000 | >10,000 | >10,000 |

| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |

Data from in vitro kinase assays.[3]

Table 2: In Vivo Efficacy in DSS-Induced Colitis Model

| Treatment Group (5 mg/kg) | Disease Activity Index (DAI) | Bleeding Score | Colon Length (cm) |

| Healthy Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 8.5 ± 0.5 |

| DSS Control | 10.5 ± 1.5 | 3.5 ± 0.5 | 5.0 ± 0.7 |

| This compound | 2.5 ± 1.0 | 0.5 ± 0.5 | 7.8 ± 0.6 |

Data are presented as mean ± SD.

Table 3: Pharmacokinetic Profile

| Compound | Cₘₐₓ in Plasma (ng/mL) | Cₘₐₓ in Colon Tissue (ng/g) |

| This compound | Not Detected | 5,200 ± 1,200 |

| This compound-M2 | 8 ± 2 | 850 ± 150 |

Pharmacokinetic data following oral administration in a murine model.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and extension of these research findings.

In Vitro Kinase Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against JAK family kinases.

Objective: To determine the IC₅₀ values of this compound and this compound-M2 against JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound and this compound-M2

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound and this compound-M2 in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a kinase/substrate solution by diluting the respective JAK enzyme and substrate peptide in the assay buffer.

-

Add 2 µL of the kinase/substrate solution to each well.

-

Prepare an ATP solution in the assay buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at the Kₘ for each enzyme.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using a non-linear regression analysis.

DSS-Induced Colitis Model in Mice

This protocol describes the induction of acute colitis in mice using dextran sodium sulfate (DSS), a widely used model for ulcerative colitis research.[2]

Objective: To evaluate the in vivo efficacy of this compound in a murine model of acute colitis.

Materials:

-

C57BL/6 mice (female, 6-8 weeks old)

-

Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Animal balance

-

Scoring system for Disease Activity Index (DAI)

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Induce colitis by administering 3% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Randomly divide the mice into treatment groups (e.g., healthy control, DSS control, this compound).

-

Administer this compound or vehicle orally once daily, starting from the first day of DSS administration.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

-

Calculate the Disease Activity Index (DAI) daily based on a standardized scoring system (see Table 4).

-

At the end of the treatment period, euthanize the mice and collect the colons.

-

Measure the length of the colon from the cecum to the anus.

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.

Table 4: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal | None |

| 1 | 1-5 | Loose | Hemoccult + |

| 2 | 6-10 | Loose | Hemoccult ++ |

| 3 | 11-15 | Diarrhea | Gross Bleeding |

| 4 | >15 | Diarrhea | Gross Bleeding |

Western Blot Analysis of p-STAT3

This protocol provides a representative method for the detection and quantification of phosphorylated STAT3 in colon tissue lysates.[4][5]

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in the colon tissue of DSS-treated mice.

Materials:

-

Colon tissue samples

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Homogenize the colon tissue samples in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatants and determine the protein concentration using a BCA protein assay.

-

Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the primary antibody against total STAT3 and a loading control antibody.

-

Quantify the band intensities using densitometry software and normalize the p-STAT3 levels to total STAT3 and the loading control.

Conclusion

This compound represents a promising, next-generation therapeutic strategy for ulcerative colitis. Its innovative colon-targeted delivery and activation mechanism offers the potential for high efficacy with an improved safety profile compared to systemically available JAK inhibitors. The data presented in this technical guide provides a solid foundation for further investigation into the therapeutic potential of this compound. The detailed experimental protocols are intended to empower researchers to build upon these findings and accelerate the development of novel treatments for patients with ulcerative colitis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

MMT3-72 and its Active Metabolite MMT3-72-M2: A Technical Guide to a Gastrointestinally-Activated JAK Inhibitor

Abstract

This technical guide provides an in-depth overview of MMT3-72, a novel, orally administered, gastrointestinal (GI) locally activating Janus kinase (JAK) inhibitor, and its active metabolite, this compound-M2. Developed for the targeted treatment of ulcerative colitis, this compound is designed as a prodrug that remains largely unabsorbed in the upper GI tract, minimizing systemic exposure. Upon reaching the colon, it is specifically cleaved by bacterial azoreductases to release the potent pan-JAK inhibitor this compound-M2. This targeted activation strategy aims to concentrate the therapeutic effect at the site of inflammation while mitigating the systemic side effects commonly associated with JAK inhibition. This document details the mechanism of action, physicochemical properties, in vitro and in vivo pharmacology, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Introduction

Janus kinase (JAK) inhibitors are a class of small molecule drugs that have shown significant efficacy in the treatment of various inflammatory and autoimmune diseases, including ulcerative colitis. However, their systemic administration can lead to a range of side effects due to the broad role of JAK signaling in hematopoiesis and immune surveillance. This compound represents a next-generation approach, designed to confine the potent activity of a JAK inhibitor to the gastrointestinal tract, thereby improving the therapeutic index.[1]

This compound was rationally designed by modifying fedratinib, a known JAK2 inhibitor.[2] A key modification was the introduction of an azo bond linking the active pharmacophore to 5-aminosalicylic acid. This structural feature increases the molecule's size and polarity, leading to a very low quantitative estimate of drug-likeness (QED) score of 0.0382, which predicts poor absorption potential from the GI tract.[2] In the colon, the azo bond is cleaved by bacterial enzymes, releasing the active metabolite this compound-M2, which is then absorbed into the colon tissue to exert its therapeutic effect.[1][2]

Mechanism of Action

The therapeutic strategy of this compound is based on a colon-targeted drug delivery and activation system.

-

Oral Administration & GI Transit : this compound is administered orally. Due to its high molecular weight and polarity, it passes through the stomach and small intestine with minimal absorption.[2]

-

Colon-Specific Activation : In the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond of this compound.[2]

-

Release of Active Metabolite : This cleavage releases the active drug, this compound-M2.[1][2]

-

Local Tissue Accumulation : this compound-M2 is absorbed by and accumulates in the colon tissue, reaching high concentrations at the site of inflammation.[1]

-

JAK Inhibition : this compound-M2 potently inhibits JAK1, JAK2, and TYK2, leading to the downregulation of the JAK-STAT signaling pathway, as evidenced by reduced phosphorylation of STAT3 (p-STAT3).[1][3] This inhibition reduces the production of inflammatory cytokines.

-

Minimal Systemic Exposure : While this compound-M2 is active in the colon tissue, only minimal levels reach the systemic circulation, which is predicted to reduce systemic toxicity.[1]

In Vitro Pharmacology

The inhibitory activity of this compound and its active metabolite this compound-M2 was evaluated against a panel of Janus kinases. The results clearly demonstrate that this compound is a weak inhibitor, while this compound-M2 is a potent inhibitor of JAK1, JAK2, and TYK2.[1]

Table 1: In Vitro Kinase Inhibition (IC50)

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |

| This compound | 367.7[1] | 630[1] | 5237[1] | 4697[1] |

| This compound-M2 | 10.8[1][4] | 26.3[1][4] | 328.7[1][4] | 91.6[1][4] |

These data confirm the prodrug strategy, where the parent molecule has significantly less activity than the metabolite released in the target location. This compound-M2 shows strong inhibition of JAK1 and JAK2, the key isoforms implicated in the pathophysiology of ulcerative colitis.[1]

In Vivo Pharmacokinetics (Mouse Model)

A pharmacokinetic study was conducted in mice following a single oral dose of 10 mg/kg this compound to assess its distribution and the formation of its active metabolite.[1]

Table 2: Pharmacokinetic Parameters in Mice

| Compound | Tissue/Matrix | Cmax | Notes |

| This compound | Colon Content | >50,000 ng/g[1] | High concentration confirms GI retention. |

| Colon Tissue | Not Detected[1] | Not absorbed into the tissue. | |

| Plasma | Not Detected[1] | Not absorbed into systemic circulation. | |

| This compound-M2 | Colon Tissue | >1500 ng/g[1] | High accumulation in the target tissue. |

| Plasma | 8 ng/mL[1] | Minimal systemic exposure. Undetectable after 4 hours.[1] |

The in vivo data strongly support the design rationale. This compound accumulates in the colon lumen but does not enter the tissue or plasma.[1] Conversely, the active metabolite this compound-M2 achieves high concentrations in the colon tissue with only minimal and transient levels detected in the plasma, suggesting a favorable safety profile.[1]

Signaling Pathway

This compound-M2 exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway, a critical pathway in cytokine signaling involved in ulcerative colitis.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of findings. The following sections describe standardized protocols relevant to the evaluation of this compound and this compound-M2.

In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the IC50 of a compound against JAK enzymes.

Objective: To measure the concentration of this compound or this compound-M2 required to inhibit 50% of the activity of a specific JAK isoform.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP (Adenosine triphosphate).

-

Substrate peptide (e.g., a poly-GT peptide with a biotin tag).

-

Test compounds (this compound, this compound-M2) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation : Prepare a series of dilutions of the test compounds in DMSO. Further dilute into the kinase assay buffer.

-

Reaction Setup : To each well of a 384-well plate, add the kinase buffer, the specific recombinant JAK enzyme, and the substrate peptide.

-

Inhibitor Addition : Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

-

Initiate Reaction : Start the kinase reaction by adding a defined concentration of ATP to all wells.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop Reaction : Terminate the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ required for enzyme activity.

-

Signal Detection : Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (or remaining ATP), which is inversely proportional to kinase inhibition.

-

Data Analysis : Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of an orally administered, colon-targeted compound.

Objective: To determine the concentration of this compound and this compound-M2 in colon content, colon tissue, and plasma over time after a single oral dose.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

This compound formulated in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

-

Oral gavage needles.

-

Anesthesia (e.g., isoflurane).

-

Blood collection tubes (containing anticoagulant, e.g., K2-EDTA).

-

Surgical tools for tissue dissection.

-

Homogenizer for tissue processing.

-

LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) system.

Procedure:

-

Dosing : Administer a single dose of this compound (e.g., 10 mg/kg) to a cohort of mice via oral gavage.

-

Sample Collection : At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-dose, select a subset of mice (n=3-5 per time point).

-

Blood Collection : Anesthetize the mice and collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C.

-

Tissue Harvest : Immediately following blood collection, sacrifice the mice by an approved method (e.g., cervical dislocation). Surgically excise the colon.

-

Content and Tissue Separation : Carefully remove the luminal content from the colon and weigh it. Rinse the colon tissue with cold saline, blot dry, and weigh it. Flash-freeze both samples in liquid nitrogen and store at -80°C.

-

Sample Processing :

-

Plasma : Perform a protein precipitation extraction (e.g., with acetonitrile containing an internal standard).

-

Colon Content & Tissue : Homogenize the samples in a suitable buffer. Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

-

-

Bioanalysis : Quantify the concentrations of this compound and this compound-M2 in the processed samples using a validated LC-MS/MS method.

-

Data Analysis : Plot the mean concentration of each analyte in plasma, colon tissue, and colon content versus time. From these curves, determine key pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration).

Conclusion

This compound is a promising, colon-targeted prodrug designed for the treatment of ulcerative colitis. Its unique activation mechanism, which relies on the gut microbiota, allows for the localized delivery of the potent JAK inhibitor this compound-M2. In vitro and in vivo data demonstrate high potency at the target site with minimal systemic exposure, suggesting a potentially superior safety profile compared to conventional systemically-acting JAK inhibitors. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar targeted therapeutic agents.

References

Unraveling the Preclinical Pharmacokinetics of MMT3-72: A Gastrointestinally-Targeted Prodrug

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of MMT3-72, a novel, locally-acting Janus kinase (JAK) inhibitor prodrug developed for the treatment of ulcerative colitis. By leveraging a unique activation mechanism within the gastrointestinal (GI) tract, this compound is designed to deliver its active metabolite, this compound-M2, directly to the site of inflammation while minimizing systemic exposure and associated side effects. This document details the available quantitative data, experimental methodologies, and relevant biological pathways to support further research and development of this targeted therapeutic approach.

Executive Summary

This compound is engineered as a high-molecular-weight, polar molecule with inherently low absorption potential from the GI tract. Its innovative design incorporates an azo bond that is specifically cleaved by bacterial azoreductases in the colon. This targeted activation releases the potent JAK1/2 and TYK2 inhibitor, this compound-M2, leading to high concentrations in the colon tissue and lumen, with minimal levels detected in systemic circulation. Preclinical studies in mice have demonstrated the successful application of this GI-localizing strategy, offering a promising therapeutic window for the treatment of inflammatory bowel disease.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, this compound-M2, following oral administration in preclinical mouse models. The data highlights the intended low systemic exposure of the prodrug and the high colonic concentration of the active metabolite.

| Compound | Matrix | Dose (mg/kg, oral) | Cmax | Reference |

| This compound | GI Lumen | 5, 10 | >50,000 ng/g | [1] |

| This compound | GI Tissue | 5, 10 | Not Detected | [1] |

| This compound | Plasma | 5, 10 | Not Detected | [1] |

| This compound-M2 | Colon Contents | 5, 10 | >50,000 ng/g | [1] |

| This compound-M2 | Colon Tissue | 5, 10 | >1500 ng/mL | [1] |

| This compound-M2 | Plasma | 5, 10 | <8 ng/mL | [1] |

Note: Further pharmacokinetic parameters such as Tmax, AUC, and half-life for this compound and this compound-M2 have not been reported in the currently available literature.

Experimental Protocols

The pharmacokinetic profile of this compound and this compound-M2 was primarily established through in vivo studies in mice. The following is a detailed description of the experimental methodology based on the available information.

Animal Model

-

Species: Male C57BL/6 mice were utilized for the pharmacokinetic studies. This strain is a commonly used inbred strain for a wide variety of research applications.

Drug Administration

-

Route of Administration: this compound was administered orally via gavage. This method ensures the direct delivery of a precise dose into the stomach.

-

Dose Levels: The studies were conducted using doses of 5 mg/kg and 10 mg/kg.

-

Formulation: The specific vehicle used for the formulation of this compound for oral gavage has not been detailed in the available literature.

Sample Collection

-

Matrices: Samples of gastrointestinal lumen contents, colon tissue, and whole blood (for plasma) were collected at various time points post-administration to determine the concentration of this compound and this compound-M2.

-

Time Points: While the exact time points for sample collection have not been specified, they were chosen to adequately characterize the absorption, distribution, and elimination phases of the compounds.

Bioanalytical Method

-

Analytical Technique: The concentrations of this compound and this compound-M2 in the collected biological matrices were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This is a highly sensitive and specific method for the quantitative analysis of small molecules in complex biological samples.

-

Sample Preparation: Specific details on the sample preparation procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, have not been fully described.

Visualizing Key Pathways and Processes

To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated.

JAK-STAT Signaling Pathway

The therapeutic effect of this compound's active metabolite, this compound-M2, is mediated through the inhibition of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for cytokine signaling, which plays a crucial role in inflammatory responses.

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound-M2.

Experimental Workflow for this compound Pharmacokinetic Studies

The following diagram outlines the logical steps involved in the preclinical pharmacokinetic evaluation of this compound.

Caption: Workflow for the preclinical pharmacokinetic assessment of this compound.

Logical Relationship of this compound Activation and Action

This diagram illustrates the intended mechanism of action of this compound as a colon-targeted prodrug.

Caption: Colon-specific activation and local action of the this compound prodrug.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of MMT3-72

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of MMT3-72, a gastrointestinal-specific Janus kinase (JAK) inhibitor prodrug. This compound is designed for localized activity in the colon, where it is metabolized into its active form, this compound-M2, to treat conditions such as ulcerative colitis.

Introduction

This compound is a weak inhibitor of Janus kinase 1 (JAK1). Its therapeutic potential is realized upon its conversion to the active metabolite, this compound-M2, by bacterial azoreductases in the colon.[1] this compound-M2 is a more potent inhibitor of JAK1, JAK2, and Tyrosine Kinase 2 (TYK2), key mediators in the inflammatory signaling pathways implicated in ulcerative colitis.[2][3] The targeted delivery and activation of this prodrug aim to minimize systemic exposure and associated side effects.

The JAK-STAT signaling pathway is a critical regulator of immune responses. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes. By inhibiting JAKs, this compound-M2 can effectively reduce the downstream phosphorylation of STAT3 (p-STAT3), a key marker of this pathway's activation.[4]

Data Presentation

The inhibitory activity of this compound and its active metabolite, this compound-M2, against various JAK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |

| This compound | 367.7 | 630 | 5237 | 4697 |

| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |

Data derived from in vitro kinase assays.[2][3]

Experimental Protocols

In Vitro Conversion of this compound to this compound-M2

This protocol simulates the colonic environment to assess the conversion of the prodrug this compound into its active metabolite, this compound-M2.

Materials:

-

This compound

-

Fecal material from a healthy donor

-

Anaerobic incubation system

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal material in PBS at a 1:10 (w/v) ratio under anaerobic conditions.

-

Centrifuge the slurry at a low speed to remove large debris.

-

Add this compound to the fecal supernatant at a final concentration of 10 µM.

-

Incubate the mixture under anaerobic conditions at 37°C.

-

Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge to pellet any remaining solids.

-

Analyze the supernatant for the concentrations of this compound and this compound-M2 using a validated HPLC method.

JAK Kinase Inhibition Assay

This protocol details the determination of the inhibitory activity of this compound and this compound-M2 against JAK isoforms using a luminescent kinase assay.

Materials:

-

This compound and this compound-M2

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase-Glo® Max Luminescent Kinase Assay Kit

-

ATP

-

Substrate peptide (e.g., a generic tyrosine kinase substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound and this compound-M2 in the assay buffer.

-

In a multiwell plate, add the diluted compounds, the respective JAK enzyme, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each respective JAK enzyme.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.[5][6]

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.[7]

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for p-STAT3 Inhibition

This protocol assesses the ability of this compound-M2 to inhibit cytokine-induced STAT3 phosphorylation in a relevant cell line.

Materials:

-

This compound-M2

-

Human colorectal adenocarcinoma cell line (e.g., Caco-2 or HT-29)[1][8]

-

Cell culture medium and supplements

-

Cytokine stimulant (e.g., Interleukin-6, IL-6)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture Caco-2 or HT-29 cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound-M2 for 1-2 hours.

-

-

Cytokine Stimulation:

-

Stimulate the cells with an appropriate concentration of IL-6 (e.g., 50 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include a non-stimulated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

To normalize the data, strip the membrane and re-probe with antibodies for total STAT3 and the loading control.

-

Calculate the inhibition of p-STAT3 at each concentration of this compound-M2 relative to the cytokine-stimulated control.

-

Visualizations

Caption: this compound activation and its inhibitory effect on the JAK-STAT pathway.

Caption: Workflow for the in vitro evaluation of this compound.

References

- 1. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. Generation of Caco-2 cells with predictable metabolism by CYP3A4, UGT1A1 and CES using the PITCh system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 6. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]

- 7. eastport.cz [eastport.cz]

- 8. IBD Models - Cellomatics Biosciences [cellomaticsbio.com]

Application Notes and Protocols for MMT3-72 in a DSS-Induced Colitis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in mediating the inflammatory response in IBD. MMT3-72 is a novel, gastrointestinal (GI) locally-activating Janus kinase (JAK) inhibitor designed for the treatment of ulcerative colitis. It is a prodrug that is engineered to have low absorption potential, allowing it to accumulate in the colon where it is cleaved by bacterial azoreductases to release its active metabolite, this compound-M2. This site-specific activation minimizes systemic exposure and potential toxicity. This compound-M2 is a potent inhibitor of JAK1, JAK2, and TYK2, which in turn suppresses the phosphorylation of STAT3, a key mediator of inflammation.

These application notes provide a detailed protocol for utilizing this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used preclinical model that mimics many aspects of human ulcerative colitis.

Mechanism of Action: this compound in the JAK-STAT Pathway

This compound exerts its anti-inflammatory effects by targeting the JAK-STAT signaling pathway, which is a critical regulator of cytokine-mediated immune responses. In the context of colitis, pro-inflammatory cytokines bind to their receptors on intestinal epithelial and immune cells, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and induce the transcription of genes involved in inflammation and immune cell differentiation.

This compound is designed to be minimally absorbed in the upper GI tract. Upon reaching the colon, the azo bond of this compound is cleaved by bacterial azoreductases, releasing the active metabolite this compound-M2. This active metabolite then inhibits the activity of JAK1, JAK2, and TYK2, thereby preventing the phosphorylation of STAT3. This targeted inhibition in the colon reduces the production of pro-inflammatory mediators and alleviates the pathological features of colitis.

Experimental Protocols

DSS-Induced Acute Colitis Model

This protocol describes the induction of acute colitis in mice using DSS, a well-established and reproducible model.

Materials:

-

C57BL/6 female mice (6-8 weeks old)

-

Dextran sulfate sodium (DSS; MW: 36,000-50,000)

-

Sterile drinking water

-

Animal caging and husbandry supplies

-

This compound

-

Vehicle for this compound (e.g., pH-adjusted 80% v/v 2-hydroxypropyl-β-cyclodextrin in water)

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

-

Induction of Colitis:

-

Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Ensure the solution is fresh.

-

On Day 0, replace the regular drinking water with the 3% DSS solution for the experimental groups. The control group continues to receive regular sterile water.

-

Provide the DSS solution ad libitum for 5 consecutive days.

-

-

This compound Treatment:

-

Prepare the this compound formulation. While the exact published formulation is proprietary, a common method for poorly soluble compounds involves cyclodextrins. A suggested starting point is to prepare a stock solution of 2-hydroxypropyl-β-cyclodextrin in sterile water and then dissolve this compound to the desired concentration. The pH may need to be adjusted to aid dissolution.

-

Beginning on Day 0 (or as per the study design), administer this compound orally once daily at doses of 5 mg/kg and 10 mg/kg. The vehicle control group should receive the same volume of the vehicle solution.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

On Day 5 (or the designated endpoint), euthanize the mice.

-

Collect the entire colon and measure its length from the cecum to the anus.

-

A portion of the distal colon can be fixed in 10% neutral buffered formalin for histological analysis (H&E staining).

-

Another portion can be snap-frozen in liquid nitrogen for subsequent protein analysis (e.g., Western blot for p-STAT3).

-

Disease Activity Index (DAI) Scoring

The DAI is a composite score used to quantify the clinical signs of colitis.

| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |

| 0 | None | Normal, well-formed | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Positive (visible) |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

Calculation: DAI = (Weight Loss Score + Stool Consistency Score + Blood in Stool Score) / 3

Histological Analysis

Histological scoring of H&E-stained colon sections provides a quantitative measure of tissue damage.

| Parameter | Score | Description |

| Severity of Inflammation | 0 | None |

| 1 | Slight | |

| 2 | Moderate | |

| 3 | Severe | |

| Depth of Injury | 0 | None |

| 1 | Mucosal | |

| 2 | Mucosal and Submucosal | |

| 3 | Transmural | |

| Crypt Damage | 0 | None |

| 1 | Basal 1/3 damaged | |

| 2 | Basal 2/3 damaged | |

| 3 | Only surface epithelium intact | |

| 4 | Entire crypt and epithelium lost | |

| Extent of Inflammation | 0 | None |

| 1 | 1-25% | |

| 2 | 26-50% | |

| 3 | 51-75% | |

| 4 | 76-100% |

Western Blot for p-STAT3

This protocol outlines the procedure for detecting the levels of phosphorylated STAT3 in colon tissue.

Materials:

-

Frozen colon tissue

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize frozen colon tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 levels.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating this compound in a DSS-induced colitis model.

Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis

| Treatment Group | Dose (mg/kg) | Final Body Weight (% of Initial) | DAI Score | Colon Length (cm) |

| Control (No DSS) | - | ~100% | 0 | ~8-9 |

| DSS + Vehicle | - | Decrease | Increase | Decrease |

| DSS + this compound | 5 | Attenuated Decrease | Attenuated Increase | Attenuated Decrease |

| DSS + this compound | 10 | Attenuated Decrease | Attenuated Increase | Attenuated Decrease |

Table 2: Effect of this compound on Histological Score and p-STAT3 Levels

| Treatment Group | Dose (mg/kg) | Histological Score | Relative p-STAT3/STAT3 Ratio |

| Control (No DSS) | - | 0 | Baseline |

| DSS + Vehicle | - | Increased | Significantly Increased |

| DSS + this compound | 5 | Decreased vs. Vehicle | Decreased vs. Vehicle |

| DSS + this compound | 10 | Significantly Decreased vs. Vehicle | Significantly Decreased vs. Vehicle |

Conclusion

This compound represents a promising therapeutic strategy for ulcerative colitis due to its targeted delivery and local activation in the colon. The DSS-induced colitis model is a robust and relevant preclinical model to evaluate the efficacy of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute studies investigating the therapeutic potential of this compound and other locally-acting JAK inhibitors for the treatment of IBD.

Application Notes and Protocols for MMT3-72 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMT3-72 is a novel, orally administered prodrug designed for the targeted treatment of ulcerative colitis. It operates as a weak inhibitor of Janus kinase 1 (JAK1) and is specifically engineered for localized activation within the gastrointestinal tract. In the colon, bacterial azoreductases metabolize this compound into its active form, this compound-M2. This active metabolite potently inhibits JAK1, JAK2, and Tyrosine Kinase 2 (TYK2), thereby modulating the inflammatory response in the colon with minimal systemic exposure. These application notes provide detailed protocols for the dosage and administration of this compound in murine models of colitis, along with methodologies for efficacy, pharmacokinetic, and toxicity assessments.

Data Presentation

Table 1: this compound and Metabolite Activity

| Compound | Target(s) | IC50 | Description |

| This compound | JAK1 | Weak Inhibition | Prodrug with low systemic absorption.[1][2] |

| This compound-M2 | JAK1, JAK2, TYK2, JAK3 | 10.8 nM, 26.3 nM, 91.6 nM, 328.7 nM, respectively[3] | Active metabolite formed in the colon.[3] |

Table 2: Recommended Dosage for Efficacy Studies in DSS-Induced Colitis Model

| Compound | Dosage Range | Administration Route | Frequency | Vehicle (Suggested) |

| This compound | 1 - 5 mg/kg | Oral (gavage) | Once daily | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water |

Table 3: Dosing for Pharmacokinetic Studies

| Compound | Dosage | Administration Route | Samples for Collection |

| This compound | 10 mg/kg | Oral (gavage) | Plasma, Colon Tissue, Feces |

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

Objective: To prepare and administer this compound to mice via oral gavage.

Materials:

-

This compound powder

-

0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water (or other appropriate vehicle)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

1 mL syringes

Procedure:

-

Animal Weighing: Weigh each mouse accurately to determine the correct volume of this compound suspension to administer.

-

Preparation of this compound Suspension (Suggested Protocol):

-

Calculate the total amount of this compound required for the study.

-

Prepare a 0.5% (w/v) solution of CMC in sterile water. This will serve as the vehicle.

-

Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to the tube to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).

-

Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity.

-

If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

-

Prepare the suspension fresh daily before administration.

-

-

Oral Administration:

-

Gently restrain the mouse.

-

Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

The typical administration volume for mice is 5-10 mL/kg.

-

Observe the mouse for a few minutes post-administration to ensure no adverse reactions.

-

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Efficacy Model

Objective: To induce colitis in mice using DSS and to evaluate the therapeutic efficacy of this compound.

Materials:

-

Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

-

Drinking water

-

This compound

-

Vehicle control (e.g., 0.5% CMC)

-

Animal balance

-

Fecal occult blood test kit

Procedure:

-

Acclimatization: Acclimate mice for at least one week before the start of the experiment.

-

Induction of Acute Colitis:

-

Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch.

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

-

-

Treatment:

-

On the same day as DSS administration begins (or as per the study design), start daily oral gavage of this compound (1 mg/kg or 5 mg/kg) or the vehicle control.

-

-

Monitoring:

-

Record the body weight of each mouse daily.

-

Observe and score the stool consistency and presence of blood daily (Disease Activity Index - DAI).

-

A typical DAI scoring system combines scores for weight loss, stool consistency, and rectal bleeding.

-

-

Termination and Sample Collection:

-

At the end of the study period (e.g., day 7 or 10), euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity as a marker of inflammation.

-